Human ACC1 Inhibitory Potency: A Cross-Study Comparison with PF-05175157 and MK-4074
The compound exhibits a distinct inhibitory potency for human ACC1, positioning it between two well-known ACC inhibitors. Its IC50 of 32 nM [1] indicates it is less potent than MK-4074 (~3 nM) [2] but is comparable to PF-05175157 (27 nM) .
| Evidence Dimension | Human ACC1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 32 nM |
| Comparator Or Baseline | MK-4074: ~3 nM; PF-05175157: 27.0 nM |
| Quantified Difference | Target compound is ~10.7-fold less potent than MK-4074 and 1.2-fold less potent than PF-05175157. |
| Conditions | Inhibition of recombinant human ACC1 enzyme in a cell-free assay. |
Why This Matters
This intermediate potency allows for studying dose-response relationships in cellular models without reaching the saturation often seen with ultra-potent inhibitors, providing a different assay window.
- [1] BindingDB. (n.d.). BDBM50365279 (CHEMBL1958360). IC50 data for Acetyl-CoA carboxylase 1 (Human). View Source
- [2] Anjiechem. (n.d.). MK-4074: Liver-specific inhibitor of ACC1/ACC2. View Source
